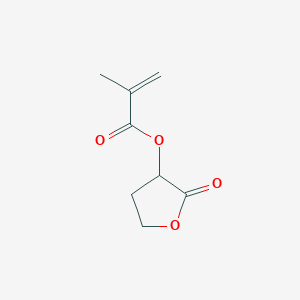
2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester
Vue d'ensemble
Description
2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester is a compound that may be synthesized through various organic reactions, involving intermediates and catalysts to yield esters with furan and tetrahydrofuran motifs. These processes are essential for creating high-value chemicals used in different industrial applications.
Synthesis Analysis
The synthesis of related furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters involves direct palladium iodide catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives. This method achieves high yields under relatively mild conditions, using oxygen as the external oxidant (Gabriele et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters, has been elucidated through kinetic enzymatic resolution and extensive computational study. This analysis determined the absolute configuration of these compounds, providing insights into their stereochemical properties (Coriani et al., 2009).
Chemical Reactions and Properties
The reactivity of 2-methylfuran with methyl acrylate, under specific conditions, leads to unusual products showcasing the compound's versatile chemical behavior. This reaction highlights the unique pathways and products that can arise from interactions between furan derivatives and acrylates (Maruyama et al., 1981).
Physical Properties Analysis
Compounds related to 2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester, such as 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources, showcase interesting physical properties like low miscibility with water and remarkable stability, making them suitable for various synthesis applications (Pace et al., 2012).
Chemical Properties Analysis
The chemical properties of similar esters have been explored through reactions like the reversible addition-fragmentation chain transfer (RAFT) polymerization, indicating the potential for polymer synthesis and functionalization. These properties are essential for developing new materials with desired features (Zhou et al., 2007).
Applications De Recherche Scientifique
-
Lithographic Printing
-
Intermediate for Other Chemicals
- Application : This compound is used as an intermediate for the synthesis of other chemicals .
- Method : It can be synthesized through the reaction of saccharose and butyrolactone .
- Results : The resulting chemicals from this intermediate are not specified, but they likely have a wide range of applications in various fields .
-
Synthesis of Organic Materials
-
Drug Synthesis and Polymer Research
- Application : Due to its unique structure and potential reactivity, this compound is used in drug synthesis and polymer research.
- Results : The use of this compound in these fields likely contributes to the development of new drugs and polymers.
Propriétés
IUPAC Name |
(2-oxooxolan-3-yl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(2)7(9)12-6-3-4-11-8(6)10/h6H,1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUJHKWXLIQKEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90458652 | |
| Record name | alpha-methacryloyloxy-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylacrylic acid 2-oxo-tetrahydrofuran-3-yl ester | |
CAS RN |
195000-66-9 | |
| Record name | γ-Butyrolactone methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195000-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-methacryloyloxy-gamma-butyrolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90458652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, tetrahydro-2-oxo-3-furanyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

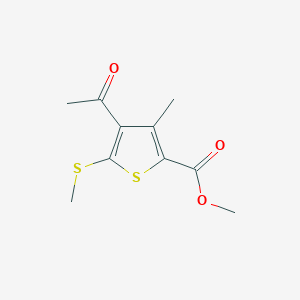
![9S,11R-dihydroxy-15-oxo-5Z,13E-prostadienoic acid-cyclo[8S,12R]](/img/structure/B65738.png)
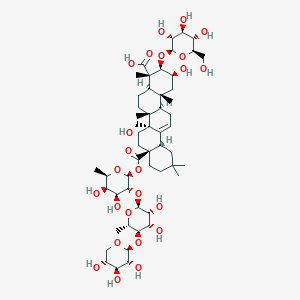
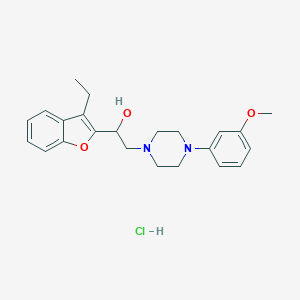

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)
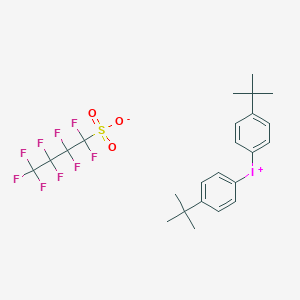
![(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B65748.png)


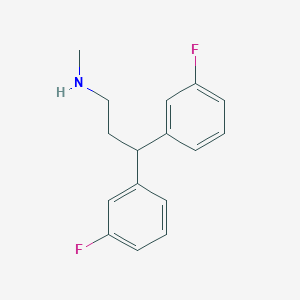
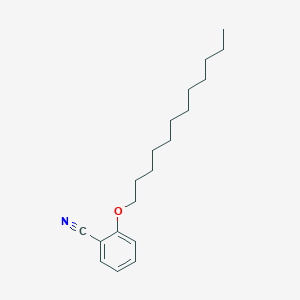
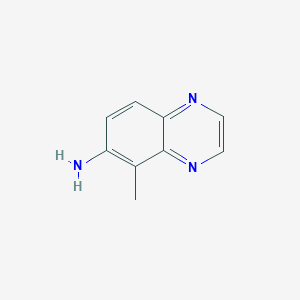
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)